1-(Benzyloxy)-2-iodobenzene

Organic synthesis Process chemistry Yield optimization

1-(Benzyloxy)-2-iodobenzene (CAS: 142523-69-1; MF: C₁₃H₁₁IO; MW: 310.13 g/mol) is an ortho‑substituted aryl iodide building block featuring a benzyloxy protecting group adjacent to the iodine substituent. The compound is commercially available with purity specifications ranging from 95% to 99.75% , , and is primarily supplied as a colorless to light yellow liquid.

Molecular Formula C13H11IO
Molecular Weight 310.13 g/mol
Cat. No. B171764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-2-iodobenzene
Synonyms1-(benzyloxy)-2-iodobenzene
Molecular FormulaC13H11IO
Molecular Weight310.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2I
InChIInChI=1S/C13H11IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyLAPWDCHUQSJIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)-2-iodobenzene for Synthesis: Product Specification and Baseline Procurement Data


1-(Benzyloxy)-2-iodobenzene (CAS: 142523-69-1; MF: C₁₃H₁₁IO; MW: 310.13 g/mol) is an ortho‑substituted aryl iodide building block featuring a benzyloxy protecting group adjacent to the iodine substituent [1]. The compound is commercially available with purity specifications ranging from 95% to 99.75% , , and is primarily supplied as a colorless to light yellow liquid . Its structural motif enables participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with boronic acids to construct biaryl frameworks, as well as nucleophilic aromatic substitution and directed ortho-metalation sequences , [2].

Why 1-(Benzyloxy)-2-iodobenzene Cannot Be Interchanged with Positional Isomers or Other Halogen Analogs


Positional isomerism and halogen identity introduce non-trivial differences in reaction kinetics, physical form, and synthetic efficiency that preclude generic substitution. Ortho-substituted 1-(benzyloxy)-2-iodobenzene places the benzyloxy and iodo groups in 1,2-relationship on the aromatic ring, whereas the para-isomer (1-(benzyloxy)-4-iodobenzene, CAS: 19578-68-8) positions these groups in 1,4-relationship, and the meta-isomer (1-(benzyloxy)-3-iodobenzene, CAS: 107623-21-2) in 1,3-relationship [1], [2]. These regiochemical differences govern steric and electronic effects in cross-coupling reactions and metalation events. Furthermore, the ortho-isomer exists as a liquid under ambient conditions , whereas the meta-isomer is a crystalline solid (m.p. 47–54 °C) , a difference with direct implications for handling, weighing, and formulation workflows in both discovery and scale-up settings. Halogen replacement—iodine versus bromine—also profoundly alters oxidative addition rates in palladium catalysis, with aryl iodides typically demonstrating significantly faster reactivity than their bromo counterparts .

Quantitative Differentiation Evidence for 1-(Benzyloxy)-2-iodobenzene Relative to Closest Analogs


Benzyl Bromide Outperforms Benzyl Chloride in Synthesis of 1-(Benzyloxy)-2-iodobenzene: A 12-Percentage-Point Yield Advantage

Synthesis of 1-(benzyloxy)-2-iodobenzene via O-benzylation of 2-iodophenol shows markedly different outcomes depending on the electrophile employed. The benzyl bromide route achieves a yield of approximately 96%, whereas the benzyl chloride route delivers only approximately 84% under comparable conditions . This 12-percentage-point differential—corresponding to a ~14% relative improvement—reflects the higher electrophilicity of benzyl bromide versus benzyl chloride in the SN2 displacement step. For procurement decisions, this evidence directs users toward the bromide-based protocol as the more atom-economical and cost-effective synthetic entry.

Organic synthesis Process chemistry Yield optimization

Ortho-Isomer Liquid Physical State vs. Meta-Isomer Crystalline Solid: Handling and Formulation Distinction

At ambient temperature, 1-(benzyloxy)-2-iodobenzene (ortho-isomer) is a colorless to light yellow liquid , whereas 1-(benzyloxy)-3-iodobenzene (meta-isomer) is a crystalline solid with a melting point range of 47–54 °C [1], . This fundamental phase difference—liquid versus solid at room temperature—arises from altered molecular packing and intermolecular interactions driven by the relative orientation of the benzyloxy and iodo substituents. Liquid handling eliminates the need for dissolution prior to liquid-transfer workflows, reduces weighing errors associated with static-prone powders, and facilitates direct use in flow chemistry setups without additional solvent introduction.

Physical chemistry Formulation science Laboratory handling

99.75% Purity Grade Availability Enables Applications Where 98% Standard Grade May Be Insufficient

Commercial suppliers offer 1-(benzyloxy)-2-iodobenzene across a range of purity specifications. A 95% minimum purity grade is available for routine synthetic applications , while a high-purity 99.75% grade is also sourced for more demanding uses . The 99.75% specification provides a purity increment of approximately 4.75 percentage points over the 95% grade, and roughly 1.75 percentage points over the widely available 98% grade . For applications where trace impurities can interfere with catalytic cycles, poison sensitive catalysts, or compromise spectroscopic characterization, the higher purity grade offers a verifiable reduction in impurity burden without requiring additional purification steps.

Quality control Purity specification Analytical chemistry

Iodo Substituent Confers Reactivity Advantage Over Bromo Analog in Pd-Catalyzed Cross-Coupling

Aryl iodides undergo oxidative addition to palladium(0) species significantly faster than their bromo counterparts, a well-established trend in organometallic chemistry . The carbon-iodine bond (C–I, bond dissociation energy approximately 272 kJ/mol) is weaker than the carbon-bromine bond (C–Br, BDE approximately 336 kJ/mol), lowering the activation barrier for the rate-determining oxidative addition step. While no single study directly measures the rate constant ratio for 1-(benzyloxy)-2-iodobenzene versus 1-(benzyloxy)-2-bromobenzene, the class-level inference from extensive aryl halide comparisons supports that the iodo derivative will react under milder conditions (lower temperature, shorter reaction time, or reduced catalyst loading) , [1].

Palladium catalysis Cross-coupling Reactivity

Ortho vs. Para vs. Meta Isomer Regiochemistry Governs Coupling Site and Metalation Directing Effects

The ortho-substitution pattern (iodine at C2, benzyloxy at C1) in 1-(benzyloxy)-2-iodobenzene differs fundamentally from the para-isomer (iodine at C4) and meta-isomer (iodine at C3) in terms of steric environment and electronic directing effects. Ortho-alkoxy groups can participate in directed ortho-metalation (DoM) sequences and influence the regioselectivity of subsequent cross-coupling steps through steric and chelation effects. While no single study provides a quantitative yield comparison across all three isomers in a uniform reaction, the differing substitution patterns are known to produce distinct reactivity profiles in palladium-catalyzed couplings and metalation reactions [1], . The choice of isomer dictates the vector of the iodine handle and thus the final connectivity in the target molecule.

Regioselectivity Ortho-metalation Synthetic strategy

Validated Research and Industrial Application Scenarios for 1-(Benzyloxy)-2-iodobenzene Based on Quantitative Evidence


High-Yield Synthesis of 1-(Benzyloxy)-2-iodobenzene via Benzyl Bromide Route

Researchers and process chemists seeking to prepare 1-(benzyloxy)-2-iodobenzene should prioritize the benzyl bromide O-benzylation protocol, which achieves approximately 96% yield compared to approximately 84% using benzyl chloride . This 12-percentage-point yield advantage translates directly into reduced raw material costs and higher throughput in multi-step synthetic sequences where the compound serves as an intermediate. The protocol is applicable in both academic synthesis and early-stage process development.

Liquid Handling Workflows in High-Throughput Experimentation and Flow Chemistry

The liquid physical state of 1-(benzyloxy)-2-iodobenzene under ambient conditions makes it the preferred regioisomer for applications involving automated liquid handlers, robotic synthesis platforms, and continuous flow reactors. Unlike the crystalline meta-isomer (m.p. 47–54 °C) which requires dissolution prior to liquid transfer, the ortho-isomer can be directly dispensed without solvent, reducing solvent consumption and simplifying workflow integration in high-throughput medicinal chemistry campaigns.

High-Purity Cross-Coupling Reactions Requiring Minimal Catalyst Poisoning

For palladium-catalyzed Suzuki-Miyaura couplings , where trace impurities may poison sensitive catalysts or lead to irreproducible yields, the 99.75% purity grade of 1-(benzyloxy)-2-iodobenzene offers a verifiable advantage over standard 95–98% purity grades. This higher-specification material reduces the need for pre-reaction purification and supports more reliable kinetic and mechanistic studies in both academic and industrial research settings.

Ortho-Substituted Biaryl and Heteroaryl Construction via Pd-Catalyzed Coupling

1-(Benzyloxy)-2-iodobenzene serves as an electrophilic partner in palladium-catalyzed cross-coupling with boronic acids (Suzuki-Miyaura) and organozinc reagents (Negishi-type) to construct ortho-substituted biaryl and heteroaryl frameworks , . The ortho-iodo substitution pattern positions the reactive handle adjacent to the benzyloxy group, enabling the synthesis of ortho-oxygenated biaryl motifs that are prevalent in natural products, pharmaceuticals, and functional materials. The iodo substituent provides the reactivity required for coupling with sterically encumbered or electron-rich partners where bromo analogs may fail or require forcing conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzyloxy)-2-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.